molecular formula C18H20N2O7 B11028782 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B11028782
M. Wt: 376.4 g/mol
InChI Key: BAVSAIBJKXPDLV-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-2-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxy]acetamide , is a fascinating compound with a complex structure. Let’s break it down step by step.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Coumarin Derivative Formation:

Industrial Production:

While industrial-scale production methods may vary, chemical manufacturers typically optimize the synthetic route for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Substitution: Substituents on the coumarin ring can be modified.

    Reduction: Reduction of the keto group (2-oxo) is possible.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Major products formed during these reactions include modified coumarin derivatives and their conjugates.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Coumarin derivatives are used as fluorescent probes due to their unique emission properties.

    Drug Design: Researchers explore modifications of coumarin scaffolds for drug development.

Biology and Medicine:

    Antioxidant Properties: Some coumarins exhibit antioxidant effects.

    Anti-Inflammatory Activity: Coumarin derivatives have anti-inflammatory potential.

    Anticancer Research: Investigations into their antitumor properties continue.

Industry:

    Dye Industry: Coumarins contribute to the coloration of dyes.

    Pharmaceuticals: Coumarin-based drugs are used in medicine.

Mechanism of Action

The precise mechanism of action for N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique, similar compounds include:

    N,N-Dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: .

    Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate: .

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-9-10(2)18(25)27-17-11(3)13(5-4-12(9)17)26-8-15(22)19-6-14(21)20-7-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

BAVSAIBJKXPDLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O)C

Origin of Product

United States

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